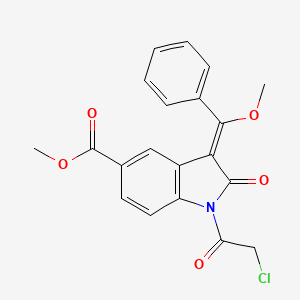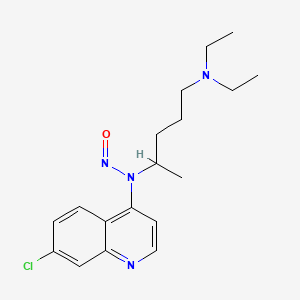![molecular formula C27H33N3O3 B13846102 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- CAS No. 58837-16-4](/img/structure/B13846102.png)
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific structure of this compound includes three (4-methoxyphenyl)methyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine used is (4-methoxyphenyl)methylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydrotriazine derivative .
Industrial Production Methods
Industrial production of hexahydro-1,3,5-triazines often involves large-scale condensation reactions using formaldehyde and primary amines. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic (4-methoxyphenyl)methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or oxides.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A simpler derivative with three methyl groups.
1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-: Contains three isopropyl groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Features three acryloyl groups
Uniqueness
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is unique due to the presence of (4-methoxyphenyl)methyl groups, which impart specific chemical and biological properties.
Propriétés
Numéro CAS |
58837-16-4 |
|---|---|
Formule moléculaire |
C27H33N3O3 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
1,3,5-tris[(4-methoxyphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3O3/c1-31-25-10-4-22(5-11-25)16-28-19-29(17-23-6-12-26(32-2)13-7-23)21-30(20-28)18-24-8-14-27(33-3)15-9-24/h4-15H,16-21H2,1-3H3 |
Clé InChI |
GZFOOFLYIFPAEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CN(CN(C2)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
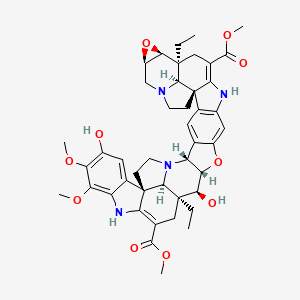
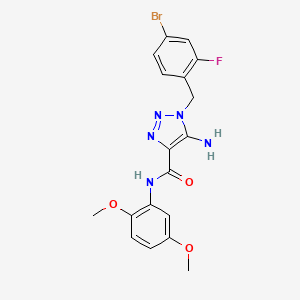
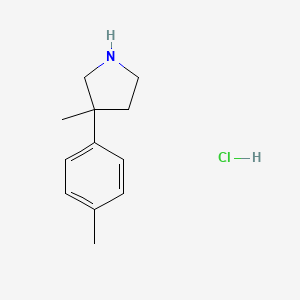
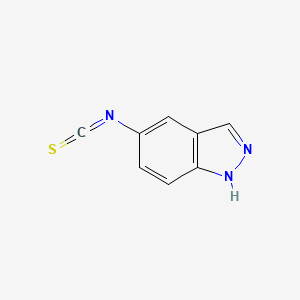
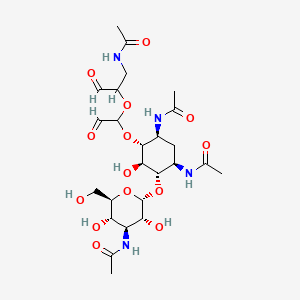
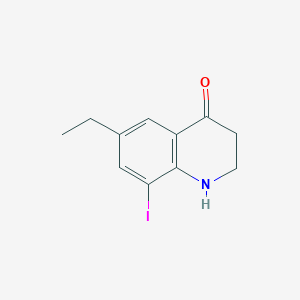
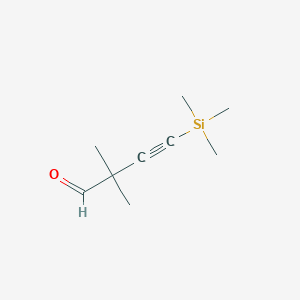
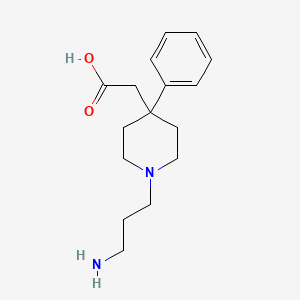
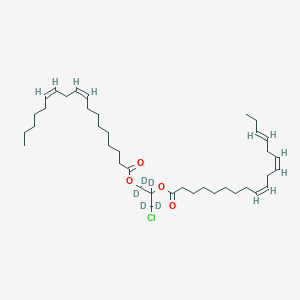
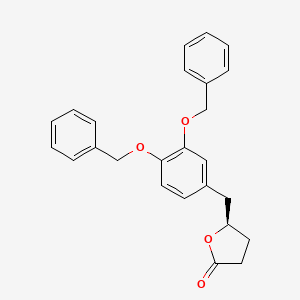
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
